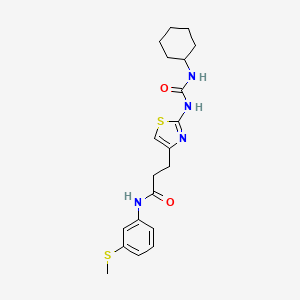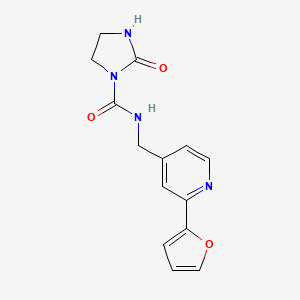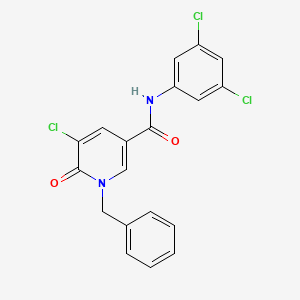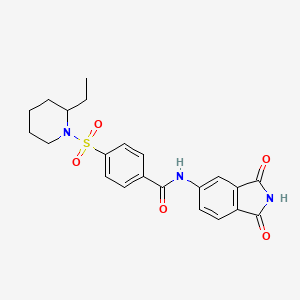
3-(2-(3-cyclohexylureido)thiazol-4-yl)-N-(3-(methylthio)phenyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-(3-cyclohexylureido)thiazol-4-yl)-N-(3-(methylthio)phenyl)propanamide is a chemical compound that has gained significant attention in scientific research due to its potential use as a therapeutic agent. This compound, also known as CPTH2, has been found to have a variety of biochemical and physiological effects, making it a promising candidate for the treatment of various diseases.
Applications De Recherche Scientifique
Anticancer Properties
Research has identified compounds with structural elements similar to 3-(2-(3-cyclohexylureido)thiazol-4-yl)-N-(3-(methylthio)phenyl)propanamide, demonstrating potential anticancer activities. For example, a study on novel thiazole and 1,3,4-thiadiazole derivatives, incorporating a thiazole moiety, showed potent anticancer effects. These compounds were evaluated for their in vitro anticancer activity against Hepatocellular carcinoma cell line (HepG-2), highlighting the significance of thiazole derivatives in cancer research (Gomha et al., 2017).
Anticonvulsant Activity
Another area of application for compounds structurally related to the chemical of interest is in the development of anticonvulsant agents. A study synthesized heterocyclic compounds containing a sulfonamide thiazole moiety, which were evaluated for their anticonvulsant activity. Some of these compounds showed significant protection against picrotoxin-induced convulsion, suggesting the potential of thiazole derivatives as anticonvulsant medications (Farag et al., 2012).
Enzyme Inhibition
Compounds similar to 3-(2-(3-cyclohexylureido)thiazol-4-yl)-N-(3-(methylthio)phenyl)propanamide also exhibit potential as enzyme inhibitors. A novel series of bi-heterocyclic propanamides was synthesized and evaluated for their urease inhibitory potential. These compounds showed promising activity against the enzyme, indicating potential applications in addressing conditions associated with urease activity, such as certain types of bacterial infections and the formation of kidney stones (Abbasi et al., 2020).
Hypoxia Markers in Tumor
Research into the development of tumor hypoxia markers has also utilized compounds structurally related to 3-(2-(3-cyclohexylureido)thiazol-4-yl)-N-(3-(methylthio)phenyl)propanamide. A study on radioiodinated nitroimidazole analogues, for example, revealed that these compounds could accumulate in hypoxic tumor cells, offering a method for identifying tumor hypoxia, a condition that can influence tumor aggression and response to therapy (Li et al., 2005).
Mécanisme D'action
Target of Action
It is known that 1,3,4-thiadiazole derivatives, which this compound is a part of, have shown significant therapeutic potential . They have been associated with a wide range of therapeutic activities like antimicrobial, antifungal, antimycobacterial, analgesic, anti-inflammatory, antipsychotic, antidepressant, anticonvulsant, anti-leishmanial, and more .
Mode of Action
The mode of action of this compound is likely related to its 1,3,4-thiadiazole moiety. Bioactive properties of thiadiazole are generally connected with the fact that this heterocyclic ring is a bioisostere of pyrimidine, which in turn is the skeleton of three nucleic bases . Therefore, 1,3,4-thiadiazole derivatives have the ability to disrupt processes related to DNA replication. This permits them to inhibit replication of both bacterial and cancer cells .
Biochemical Pathways
Given the broad range of biological activities associated with 1,3,4-thiadiazole derivatives, it can be inferred that multiple biochemical pathways could be affected .
Result of Action
Given its potential to disrupt dna replication processes, it can be inferred that the compound could have cytotoxic effects, inhibiting the growth and proliferation of bacterial and cancer cells .
Propriétés
IUPAC Name |
3-[2-(cyclohexylcarbamoylamino)-1,3-thiazol-4-yl]-N-(3-methylsulfanylphenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4O2S2/c1-27-17-9-5-8-15(12-17)21-18(25)11-10-16-13-28-20(23-16)24-19(26)22-14-6-3-2-4-7-14/h5,8-9,12-14H,2-4,6-7,10-11H2,1H3,(H,21,25)(H2,22,23,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUCFWZOGVAQYFZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)NC(=O)CCC2=CSC(=N2)NC(=O)NC3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-(3-cyclohexylureido)thiazol-4-yl)-N-(3-(methylthio)phenyl)propanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-methyl-N-{2-[2-(pyrazin-2-yl)-1H-imidazol-1-yl]ethyl}-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide](/img/structure/B2472940.png)

![2-{[4-phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid](/img/structure/B2472943.png)

![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-(phenylsulfonyl)butanamide](/img/structure/B2472945.png)

![N-(1,3-benzodioxol-5-yl)-2-[(3-butyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2472948.png)
![Cyclopropyl[3-(trifluoromethoxy)phenyl]methanamine](/img/structure/B2472952.png)
![3-bromo-N-(4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)benzamide](/img/structure/B2472955.png)

![Ethyl 6-acetyl-2-(thiophene-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2472957.png)


![7-(tert-butyl)-3-(3,4-dichlorobenzyl)-1-methyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2472962.png)